5-Amino-6-methylnicotinaldehyde
Description
5-Amino-6-methylnicotinaldehyde is a pyridine derivative characterized by an aldehyde group at position 3, an amino group at position 5, and a methyl group at position 6 of the pyridine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination complexes. Its aldehyde functionality enables participation in condensation reactions (e.g., Schiff base formation), while the amino group enhances nucleophilicity, facilitating further functionalization .
However, analogs such as 5-Methyl-6-(methylamino)nicotinaldehyde (CAS 1289151-97-8) and 5-Methyl-6-(phenylamino)nicotinaldehyde (CAS 1355193-89-3) suggest that substitution patterns on the pyridine ring critically influence reactivity and stability .
Properties
Molecular Formula |
C7H8N2O |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
5-amino-6-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H8N2O/c1-5-7(8)2-6(4-10)3-9-5/h2-4H,8H2,1H3 |
InChI Key |
RZAOUFUNNBHKCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)C=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-methylnicotinaldehyde typically involves the following steps:
Condensation Reaction: The starting material, 3,4-diaminotoluene, undergoes a condensation reaction with urea to form 5-methyl benzimidazolone.
Nitration Reaction: The 5-methyl benzimidazolone is then subjected to nitration using dilute nitric acid to produce 5-nitro-6-methyl benzimidazolone.
Reduction Reaction: Finally, the 5-nitro-6-methyl benzimidazolone is reduced using ferrous powder in an alcohol-water system or hydrogenation with a catalyst like palladium on carbon to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aldehyde group to primary alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used under basic conditions to introduce acyl or sulfonyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary alcohols.
Scientific Research Applications
5-Amino-6-methylnicotinaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-6-methylnicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aldehyde group can participate in covalent bonding or redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Amino vs. Methylamino/Phenylamino Groups: The primary amino group in this compound increases nucleophilicity compared to the secondary amines in its methyl- or phenyl-substituted analogs. This difference impacts reactivity in cross-coupling or alkylation reactions .
- Electron Effects: The acetyl group in 5-Acetylnicotinaldehyde () introduces electron-withdrawing effects, reducing the electron density of the pyridine ring compared to the electron-donating amino group in this compound. This alters susceptibility to electrophilic substitution.
Physicochemical Properties
While direct data for this compound are sparse, comparisons can be inferred:
- Solubility: The amino group enhances water solubility compared to phenyl- or acetyl-substituted analogs.
- Stability: Aldehydes are prone to oxidation, but the electron-donating amino group in this compound may mitigate this compared to 5-Acetylnicotinaldehyde, where the acetyl group could accelerate degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
